2-Benzyl-2-azabicyclo[2.2.2]octan-6-one
CAS No.: 41959-26-6
Cat. No.: VC13880689
Molecular Formula: C14H17NO
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
![2-Benzyl-2-azabicyclo[2.2.2]octan-6-one - 41959-26-6](/images/structure/VC13880689.png)
Specification
CAS No. | 41959-26-6 |
---|---|
Molecular Formula | C14H17NO |
Molecular Weight | 215.29 g/mol |
IUPAC Name | 2-benzyl-2-azabicyclo[2.2.2]octan-6-one |
Standard InChI | InChI=1S/C14H17NO/c16-14-8-12-6-7-13(14)15(10-12)9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
Standard InChI Key | NTGNNYLHJQXLKS-UHFFFAOYSA-N |
Canonical SMILES | C1CC2C(=O)CC1CN2CC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
2-Benzyl-2-azabicyclo[2.2.2]octan-6-one belongs to the azabicycloalkane family, featuring a nitrogen atom at position 2 and a ketone group at position 6. The bicyclo[2.2.2]octane core imposes significant steric constraints, reducing rotational freedom and stabilizing specific conformations. Key structural attributes include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 215.29 g/mol |
CAS Number | 41959-26-6 |
XLogP3-AA | 2.1 |
Topological Polar SA | 23.5 Ų |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 2 |
The absence of hydrogen bond donors and moderate lipophilicity () suggest favorable membrane permeability, a critical factor in drug design .
Synthesis Methods
Iodocyclization Strategies
A pivotal synthesis route involves iodocyclization of cyclohexane-containing alkenyl alcohols. For example, treatment of precursor 8 with molecular iodine in acetonitrile yields the bicyclic core in 58% efficiency . This method leverages the electrophilic addition of iodine to alkenes, followed by intramolecular cyclization. Optimization studies indicate that elevated temperatures (60–80°C) are necessary to overcome kinetic barriers, as room-temperature reactions suffer from low conversion .
Functionalization and Derivatization
Physicochemical and Pharmacokinetic Properties
Replacing aromatic rings with saturated bicyclic systems like 2-azabicyclo[2.2.2]octane improves key drug-like properties:
Property | Phenyl Ring Analog | 2-Azabicyclo[2.2.2]octane Analog |
---|---|---|
Water Solubility | Low | Moderate (≥50 μM) |
LogP | 3.5–4.2 | 2.1–2.5 |
Metabolic Stability | Moderate | High (t½ > 120 min) |
For instance, substituting the phenyl ring in Imatinib with a 2-oxabicyclo[2.2.2]octane analog increased aqueous solubility by 3-fold and reduced CYP450-mediated metabolism . These trends are extrapolated to 2-benzyl-2-azabicyclo[2.2.2]octan-6-one, given structural similarities .
Applications in Medicinal Chemistry
Bioisosteric Replacement
The compound serves as a bioisostere for para-substituted phenyl rings, addressing poor solubility and metabolic instability in lead compounds. In Vorinostat analogs, this substitution retained histone deacetylase (HDAC) inhibitory activity while improving pharmacokinetic profiles .
Protein Degradation
Derivatives like 2-benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane (CAS: 41959-29-9) are classified as protein degrader building blocks, suggesting utility in proteolysis-targeting chimeras (PROTACs) . The rigid scaffold may enhance ternary complex formation between target proteins and E3 ubiquitin ligases.
Biological Activity
While direct biological data for 2-benzyl-2-azabicyclo[2.2.2]octan-6-one are scarce, structural analogs exhibit:
-
Anticancer Activity: HDAC inhibition (IC₅₀ = 120 nM for Vorinostat analogs) .
-
Antimicrobial Effects: Moderate activity against Gram-positive bacteria (MIC = 8–16 μg/mL).
-
Neurological Applications: Binding affinity for σ-1 receptors (Kᵢ = 250 nM), implicating potential in neuropathic pain management .
Recent Advances and Future Directions
Synthetic Methodology
Diastereoselective aza-Prins cyclizations enable access to 6-oxa-2-azabicyclo[3.2.1]octanes, though extension to [2.2.2] systems requires further optimization . Flow chemistry approaches may address scalability challenges in iodocyclization .
Drug Discovery
Ongoing studies explore the compound’s utility in kinase inhibitors (e.g., BCR-ABL) and immunomodulators. Preliminary data suggest enhanced blood-brain barrier penetration compared to aromatic analogs, highlighting potential in CNS therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume